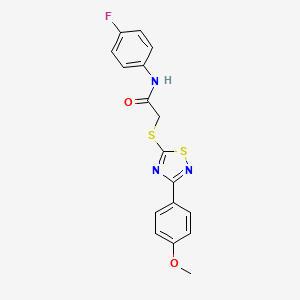

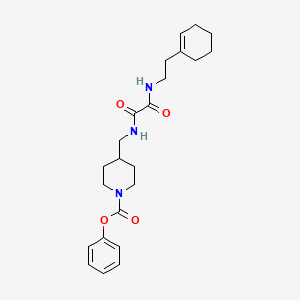

![molecular formula C16H15N3O4S B2629158 1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 946260-01-1](/img/structure/B2629158.png)

1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Applications De Recherche Scientifique

Synthesis of Novel Substituted Heterocycles

Researchers have utilized similar sulfonyl groups in the synthesis of novel heterocycles. For instance, Chhakra et al. (2019) described the efficient synthesis of novel 1,5-benzothiazepines incorporating the sulfonyl group. This synthesis involves reactions with diverse compounds like 2-aminobenzenethiol and 1,4-dioxane-6-sulfonyl chloride, highlighting the compound's utility in complex chemical syntheses (Chhakra et al., 2019).

Caspase-3 Inhibitory Activity

In the field of biochemistry, compounds similar to 1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione have been synthesized for their potential biological activities. Kravchenko et al. (2005) synthesized novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrazolo[3,4-c]quinolines, which exhibited potent inhibitory activity against caspase-3, an enzyme playing a vital role in apoptosis (Kravchenko et al., 2005).

Antimicrobial Applications

The antimicrobial potential of similar compounds has been explored. El‐Emary et al. (2002) conducted a study on new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, demonstrating the broad utility of such compounds in developing new antimicrobial agents (El‐Emary et al., 2002).

Urease Inhibition

Another significant application is in the inhibition of urease, an enzyme linked to various medical conditions. Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which were screened for their in vitro urease inhibition activity. This research underscores the potential of such compounds in medical and biochemical applications (Rauf et al., 2010).

Dyeing and Photophysical Properties

In the field of materials science, such compounds have been utilized in the synthesis of dyes. Gawale et al. (2018) synthesized a series of azo acid dyes using diazotized aromatic amine sulfonic and carboxylic acids coupled with a similar pyrido[1,2-a]pyrimidine-2,4(3H)-dione. These dyes exhibited good fastness properties and were used in dyeing fabrics like nylon and silk, demonstrating the compound's relevance in textile industry applications (Gawale et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-11-8-9-17-14(10-11)18-24(22,23)13-4-2-12(3-5-13)19-15(20)6-7-16(19)21/h2-5,8-10H,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDVESIUEUWJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

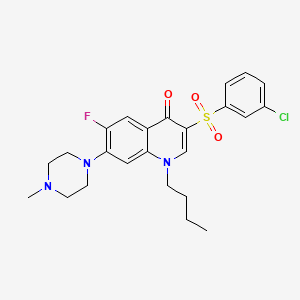

![1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2629079.png)

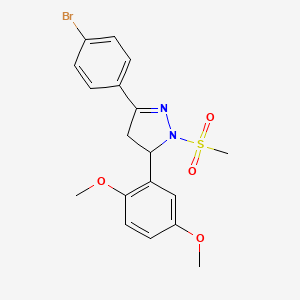

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)

![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)

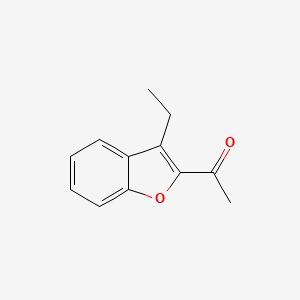

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)

![N-[1-[1-[2-(4-Fluorophenyl)sulfanylacetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2629094.png)

![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)